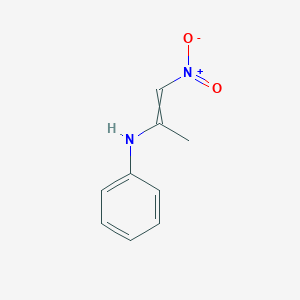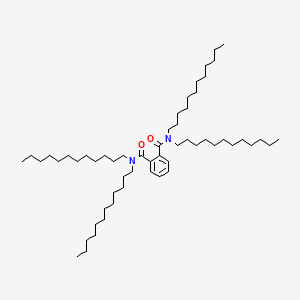
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 1,4-dimethoxyanthracene using an oxidizing agent such as manganese dioxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, ethanol.
Major Products Formed
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, hydroquinones.
Substitution Products: Various substituted anthraquinones.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.
5,8-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: Another anthraquinone derivative with different functional groups.
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Contains sulfonic acid groups, used as a biological stain.
Uniqueness
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is unique due to its specific functional groups and reactivity. The presence of methoxy groups and an aldehyde group provides distinct chemical properties, making it suitable for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
63965-53-7 |
|---|---|
Fórmula molecular |
C17H12O5 |
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
1,4-dimethoxy-9,10-dioxoanthracene-2-carbaldehyde |
InChI |
InChI=1S/C17H12O5/c1-21-12-7-9(8-18)17(22-2)14-13(12)15(19)10-5-3-4-6-11(10)16(14)20/h3-8H,1-2H3 |
Clave InChI |
VIYABMBVQYYVKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C(=C1)C=O)OC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)



![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)






